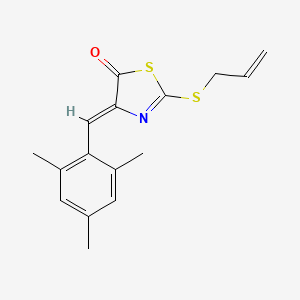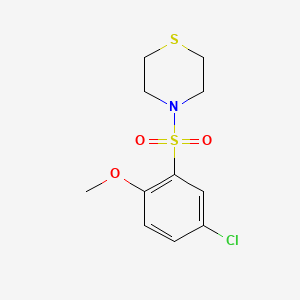![molecular formula C18H24ClN3O2 B5062812 N'-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride](/img/structure/B5062812.png)
N'-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride is a compound that combines the structural features of adamantane and pyridine derivatives Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives Pyridine, on the other hand, is a basic heterocyclic organic compound with a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride typically involves the following steps:
Preparation of 1-adamantyl methyl ketone: This can be achieved by the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Condensation with pyridine-2-carboxaldehyde: The 1-adamantyl methyl ketone is then condensed with pyridine-2-carboxaldehyde in the presence of a base such as potassium hydroxide to form the corresponding chalcone.
Formation of the carbohydrazide: The chalcone is then reacted with hydrazine hydrate to form the carbohydrazide derivative.
Hydrochloride formation: Finally, the carbohydrazide derivative is treated with hydrochloric acid to form the hydrochloride salt of N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts acylation and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form adamantanone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The rigid adamantyl moiety can impart unique physical properties to materials, making this compound useful in the development of advanced polymers and nanomaterials.
Biological Research: It can be used as a probe to study the interactions of adamantane and pyridine derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide: The non-hydrochloride form of the compound.
1-adamantyl methyl ketone: A precursor in the synthesis of the compound.
Pyridine-2-carboxaldehyde: Another precursor in the synthesis.
Uniqueness
N’-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride is unique due to the combination of the adamantyl and pyridine moieties, which imparts distinct physical and chemical properties. The hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Propriétés
IUPAC Name |
N'-[2-(1-adamantyl)acetyl]pyridine-4-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2.ClH/c22-16(20-21-17(23)15-1-3-19-4-2-15)11-18-8-12-5-13(9-18)7-14(6-12)10-18;/h1-4,12-14H,5-11H2,(H,20,22)(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSFWMFSVBZCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NNC(=O)C4=CC=NC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]butan-1-amine;hydrochloride](/img/structure/B5062749.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![4-[3-(4-Chloro-3-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B5062773.png)
![2-(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![17-(3-Acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5062779.png)

![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)
![2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5062809.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5062817.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5062824.png)
![2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B5062832.png)
